molecular formula C13H15F2NO2 B2498982 Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate CAS No. 2140326-61-8

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate

Cat. No. B2498982
M. Wt: 255.265
InChI Key: RJAAJXRPZIWSBW-UHFFFAOYSA-N
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Description

Synthesis Analysis Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate synthesis involves various methodologies, including the efficient creation of carbamates from N-Boc-protected amines using cobalt catalysis, which allows for in situ generation of isocyanates and benzyl alcohols. This method has been proven to furnish benzyl carbamates in moderate to high yields under environmentally benign conditions, extending its applications towards potentially industrial processes (Li et al., 2019). Additionally, the use of photocyclization techniques and the Curtius rearrangement has been documented for the synthesis of various carbamate compounds, indicating the versatility and broad applicability of these methods in synthesizing complex molecules (Lu et al., 2011), (Jessup et al., 2003).

Molecular Structure Analysis The molecular structure of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate and related compounds has been extensively studied using techniques such as FT-IR, FT-Raman, and UV–Visible spectroscopy, alongside DFT calculations. These studies provide insight into the vibrational and electronic properties of the molecules, contributing to a deeper understanding of their structural characteristics (Rao et al., 2016).

Chemical Reactions and Properties Carbamates undergo various chemical reactions, including photocyclization and Suzuki-Miyaura coupling, demonstrating the reactivity and functional versatility of these compounds. The ability to engage in diverse reactions makes carbamates valuable in synthetic chemistry for the development of pharmaceuticals and materials (Zhang et al., 2013).

Physical Properties Analysis While specific studies directly addressing the physical properties of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate were not found, the general understanding of carbamates suggests that these properties are influenced by molecular structure, including aspects like solubility, melting point, and stability. The analysis of physical properties is crucial for the application and handling of these compounds in various scientific and industrial settings.

Chemical Properties Analysis The chemical properties of carbamates, including their reactivity towards nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis, are significant for their utilization in synthetic organic chemistry and related fields. Studies on the synthesis and reactivity of carbamates provide valuable information for exploiting these chemical properties in the design and development of new compounds and materials (Pearson & Fang, 2000).

Scientific Research Applications

Applications in Catalysis

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has been utilized in catalytic processes. Notably, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes is an area where this compound has been applied. The treatment of a related compound, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate, with a catalytic mixture led to significant enantiomeric excesses, highlighting the potential of carbamates in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Advances in Synthesis Techniques

The compound has relevance in the development of eco-friendly synthesis methods. For instance, mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent has been employed for preparing carbamates, providing a sustainable and potent method that enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).

Contribution to Structural Chemistry

In structural chemistry, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones using halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates is a significant area. This method demonstrates the impact of the N-substituent on cyclocarbamations, leading to various diastereoselective outcomes (Mangelinckx et al., 2010).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAAJXRPZIWSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate

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